2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetic acid hydrochloride
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Overview
Description
2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetic acid hydrochloride is a chemical compound with the molecular formula C6H9F2NO2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two fluorine atoms at the 4-position of the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetic acid hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of 4,4-difluoropyrrolidine with acetic acid under acidic conditions to yield the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms in the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4,4-difluoropyrrolidine: A precursor in the synthesis of 2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetic acid hydrochloride.
Pyrrolidine: The parent compound without fluorine substitution.
2-pyrrolidinone: A related compound with a ketone functional group instead of fluorine atoms.
Uniqueness
This compound is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2567489-28-3 |
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Molecular Formula |
C6H10ClF2NO2 |
Molecular Weight |
201.60 g/mol |
IUPAC Name |
2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)2-4(9-3-6)1-5(10)11;/h4,9H,1-3H2,(H,10,11);1H/t4-;/m1./s1 |
InChI Key |
RMFLOVWQPHFGET-PGMHMLKASA-N |
Isomeric SMILES |
C1[C@H](NCC1(F)F)CC(=O)O.Cl |
Canonical SMILES |
C1C(NCC1(F)F)CC(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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